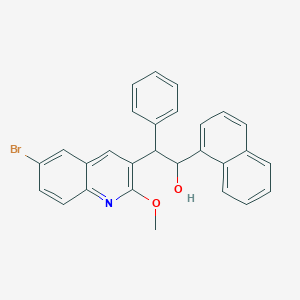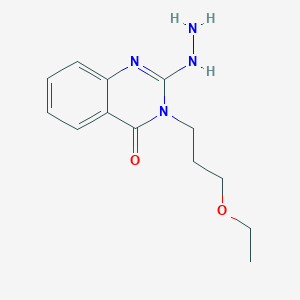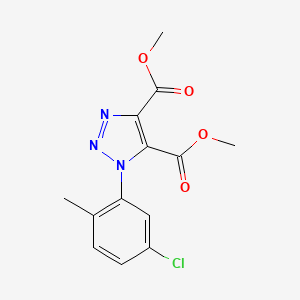
Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate is a chemical compound with the linear formula C14H13ClN2O4 . It has a molecular weight of 308.724 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule . The synthesis of these molecules can be done in a microwave oven, which offers several advantages over standard heating methods .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles have become important organic substrates due to their unusual N, N, bonding arrangements . They have many possible applications, ranging from industrial uses to a variety of pharmaceutical applications .Aplicaciones Científicas De Investigación
Triazole Derivatives Synthesis and Pharmacological Properties
Triazole derivatives, including compounds similar to Dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate, have been synthesized and evaluated for their valuable pharmacological properties. These compounds, due to their structural complexity, exhibit a range of activities, such as anti-convulsive, which makes them potential candidates for treating epilepsy and related conditions (Shelton, 1981).
Molecular Interactions and Structural Analysis
Research into ethyl 2-triazolyl-2-oxoacetate derivatives, which share a core structural similarity with the compound , has demonstrated significant insights into their molecular interactions. Through Hirshfeld surface analysis and DFT calculations, the study revealed how different substituents influence the molecular electrostatic potential and interaction energies, offering potential for designing molecules with specific binding properties (Ahmed et al., 2020).
Nucleophilic and Electrophilic Nature Studies
Further studies have explored the nucleophilic/electrophilic nature of certain triazole derivatives, shedding light on how these properties are affected by ring substituents. This research is crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions and possibly in drug development (Ahmed et al., 2020).
Antitumor Activities
Interesting heterocycles derived from triazole-based intermediates have been synthesized, showing potential as antitumor agents against specific cancer cell lines. This highlights the versatility of triazole derivatives in medicinal chemistry for developing new therapeutic agents (Badrey & Gomha, 2012).
Safety and Hazards
Direcciones Futuras
Triazole synthesis provides an excellent example of a reaction that has relevance . These chemicals have important applications in the chemical and pharmaceutical industries, and have the potential to illustrate principles of green chemistry to undergraduates . The synthesis of 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of an alkyl azide to an alkyne . This reaction theoretically results in perfect ‘atom economy’, meaning every atom of starting material is incorporated into the product molecule .
Propiedades
IUPAC Name |
dimethyl 1-(5-chloro-2-methylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-7-4-5-8(14)6-9(7)17-11(13(19)21-3)10(15-16-17)12(18)20-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLVGRWBIPNUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)

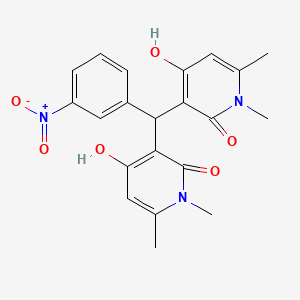
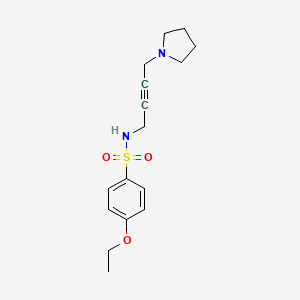


![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)
![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)
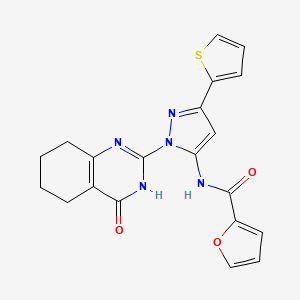
![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

methanone](/img/structure/B2652688.png)
